Ro 41-5253

Description

Overview of Retinoid Biology and Homeostasis

Retinoid homeostasis involves the intricate regulation of Vitamin A uptake, metabolism, transport, and storage to maintain appropriate levels of active retinoids, such as all-trans retinoic acid (ATRA) and 9-cis retinoic acid (9-cis RA), within tissues pnas.orgumaryland.edu. These active metabolites are responsible for activating the nuclear retinoid receptors. The precise control of retinoid levels is essential for preventing developmental defects and maintaining normal physiological functions pnas.org.

Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)

The primary mediators of retinoid signaling are two families of nuclear receptors: Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) wikipedia.orgconsensus.appresearchgate.net. These receptors belong to the steroid hormone receptor superfamily researchgate.net. RARs and RXRs function as ligand-dependent transcription factors, regulating gene expression by binding to specific DNA sequences in the promoter regions of target genes wikipedia.orgconsensus.appbiorxiv.orgebi.ac.uk.

RAR Subtypes: Alpha, Beta, and Gamma

In vertebrates, there are three main subtypes of RARs: RAR alpha (RARα), RAR beta (RARβ), and RAR gamma (RARγ) wikipedia.orgebi.ac.ukpnas.org. These subtypes are encoded by distinct genes (RARA, RARB, and RARG, respectively) and exhibit differential tissue expression patterns, suggesting specialized roles in mediating retinoid effects pnas.orgcaymanchem.com. Within each subtype, various isoforms exist, further contributing to the complexity and specificity of retinoid signaling wikipedia.orgebi.ac.uk.

Ro 41-5253 has been characterized as a selective antagonist for RARα nih.govmedchemexpress.comaacrjournals.org. Studies have shown its binding affinity for RARα compared to other RAR subtypes.

Here is a table summarizing the reported IC50 values for this compound against RAR subtypes:

| Receptor Subtype | IC50 (nM) | Source |

| RARα | 60 | medchemexpress.com |

| RARβ | 2400 | medchemexpress.com |

| RARγ | 3300 | medchemexpress.com |

These values indicate that this compound exhibits significantly higher potency in inhibiting RARα compared to RARβ and RARγ.

Receptor Heterodimerization and Transcriptional Regulation

RARs primarily function as heterodimers with RXRs (RAR/RXR heterodimers) wikipedia.orgconsensus.appbiorxiv.orgnih.gov. This heterodimerization is crucial for their ability to bind to specific DNA response elements, known as Retinoic Acid Response Elements (RAREs), found in the regulatory regions of target genes wikipedia.orgconsensus.appbiorxiv.orguniprot.org. RXRs can also form homodimers and heterodimers with other nuclear receptors, integrating retinoid signaling with other pathways consensus.appuniprot.orgmdpi.comacs.org.

In the absence of a ligand, RAR/RXR heterodimers typically associate with corepressor proteins, leading to transcriptional repression wikipedia.orgbiorxiv.orgebi.ac.uknih.gov. Upon binding of an agonist ligand, a conformational change occurs in the receptor complex, leading to the dissociation of corepressors and the recruitment of coactivator proteins, which in turn promotes gene transcription wikipedia.orgbiorxiv.orgebi.ac.uknih.gov.

This compound, as an RARα antagonist, binds to RARα but does not induce transcriptional activation nih.govmedchemexpress.com. Research indicates that this compound does not interfere with RAR/RXR heterodimerization or their binding to DNA nih.govmedchemexpress.com. Instead, it is thought to exert its effects by blocking the transcriptional activation normally induced by RARα agonists aacrjournals.orgpnas.org. Studies using this compound have demonstrated that blocking RARα can counteract the effects of both RARα-selective agonists and pan-RAR agonists on gene expression and cellular processes aacrjournals.orgnih.govdrugbank.comashpublications.orgnih.gov. For example, this compound has been shown to suppress the induction of CD38 mRNA and protein by retinoids in HL-60 cells, indicating a direct involvement of RARα in this process ashpublications.orgnih.gov.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

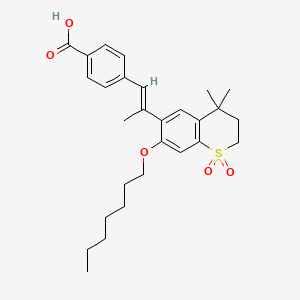

4-[(E)-2-(7-heptoxy-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromen-6-yl)prop-1-enyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O5S/c1-5-6-7-8-9-15-33-25-19-26-24(28(3,4)14-16-34(26,31)32)18-23(25)20(2)17-21-10-12-22(13-11-21)27(29)30/h10-13,17-19H,5-9,14-16H2,1-4H3,(H,29,30)/b20-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEIWQRITHXYGIF-LVZFUZTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC2=C(C=C1C(=CC3=CC=C(C=C3)C(=O)O)C)C(CCS2(=O)=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCOC1=CC2=C(C=C1/C(=C/C3=CC=C(C=C3)C(=O)O)/C)C(CCS2(=O)=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873404 | |

| Record name | Ro 41-5253 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144092-31-9 | |

| Record name | 4-[(1E)-2-[7-(Heptyloxy)-3,4-dihydro-4,4-dimethyl-1,1-dioxido-2H-1-benzothiopyran-6-yl]-1-propen-1-yl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144092-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 41-5253 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144092319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ro 41-5253 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Elucidation of Ro 41 5253 Action

Selective Antagonism of Retinoic Acid Receptor Alpha (RARα)

Ro 41-5253 functions as a highly selective and potent antagonist of RARα, a member of the nuclear receptor superfamily that mediates the biological effects of retinoic acid, a metabolite of vitamin A.

Binding Characteristics and Specificity

This compound demonstrates a marked preference for binding to RARα over the other RAR subtypes, RARβ and RARγ. This selectivity is quantified by its inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the receptor's activity. The compound is significantly more potent at inhibiting RARα compared to the other subtypes, as detailed in the table below. medchemexpress.commedchemexpress.com

| Receptor Subtype | IC50 Value |

| RARα | 60 nM |

| RARβ | 2.4 µM (2400 nM) |

| RARγ | 3.3 µM (3300 nM) |

This table illustrates the binding affinity of this compound for the different Retinoic Acid Receptor (RAR) subtypes.

The data clearly indicates that this compound is approximately 40-fold more selective for RARα than for RARβ and about 55-fold more selective for RARα than for RARγ.

Inhibition of Transcriptional Activation and DNA Binding

Upon binding to RARα, this compound acts as a true antagonist by failing to induce the conformational changes necessary for transcriptional activation. nih.govnih.gov Unlike agonist compounds such as all-trans retinoic acid (ATRA), which promote the recruitment of coactivator proteins to initiate gene transcription, this compound binding is thought to induce a different structural alteration in the receptor. nih.gov This altered conformation does not facilitate the interaction with coactivators, thereby preventing the transactivation of target genes. nih.gov

Crucially, the antagonistic action of this compound is not due to an interference with the receptor's ability to form heterodimers with the Retinoid X Receptor (RXR) or to bind to its specific DNA recognition sites, known as Retinoic Acid Response Elements (RAREs). medchemexpress.comnih.govnih.gov Gel retardation assays have confirmed that this compound does not influence the formation of RARα/RXRα heterodimers or their subsequent binding to DNA. nih.gov Instead, it occupies the ligand-binding pocket and prevents the agonistic signal transduction, effectively silencing the receptor's transcriptional output. nih.gov

Counteraction of Retinoic Acid-Mediated Cellular Responses

As a direct consequence of its antagonistic properties, this compound effectively counteracts the cellular effects mediated by RARα agonists. In various experimental models, it has been shown to block the biological activities induced by both RARα-selective agonists (e.g., AM580) and pan-RAR agonists (e.g., all-trans retinoic acid, TTNPB). aacrjournals.orgresearchgate.net

For instance, this compound can reverse the inhibition of cell proliferation and the induction of apoptosis in breast cancer cell lines that are caused by RAR agonists. aacrjournals.org It also blocks the agonist-induced upregulation of RARα and RARγ mRNA expression. aacrjournals.org Furthermore, it has been demonstrated to prevent the retinoid-induced differentiation of promyelocytic leukemia cells and reverse the inhibition of ARE-driven gene expression by ATRA. pnas.orgpnas.org This competitive antagonism confirms that this compound directly competes with agonists for the RARα ligand-binding pocket, thereby preventing the initiation of downstream signaling cascades. pnas.org

Non-RARα Mediated Activities and Off-Target Effects

While this compound is widely utilized as a specific tool to probe RARα function, research has revealed that it possesses significant "off-target" effects, most notably its activity on the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

Subsequent investigations into the broader pharmacological profile of this compound identified it as a partial agonist for PPARγ, a nuclear receptor that plays a key role in adipogenesis and glucose metabolism. nih.govtargetmol.comnih.gov This activity occurs at concentrations higher than those required for RARα antagonism but well within the range used in many cell-based assays. google.com

Studies have shown that this compound can activate the PPARγ-ligand binding domain, enhance the differentiation of preadipocytes, and activate PPARγ target genes in mature adipocytes. nih.govresearchgate.net This activation is independent of its effects on RARα, as it could not be prevented by potent RARα agonists or by the depletion of RARα in cells. nih.govresearchgate.net Further evidence for a direct interaction comes from competitive binding assays, which demonstrated that this compound can compete with established PPARγ ligands, such as thiazolidinediones (TZDs), for binding to the receptor. nih.govresearchgate.net

| Target | Activity | Potency |

| RARα | Antagonist | IC50 = 60 nM |

| PPARγ | Agonist | EC50 ≈ 810 nM |

This table compares the dual activities of this compound on its primary target, RARα, and its significant off-target, PPARγ. The EC50 value for PPARγ agonism is noted to be approximately 50-fold higher than its IC50 for RARα antagonism.

Implications for Interpretation of RARα-Specific Research

The discovery of this compound's dual activity as an RARα antagonist and a PPARγ agonist has significant implications for the interpretation of research that has employed this compound. nih.govnews-medical.net Phenotypes or cellular responses observed following treatment with this compound cannot be exclusively attributed to the inhibition of RARα signaling without further validation. nih.gov The pleiotropic effects of the compound necessitate careful consideration of potential contributions from PPARγ activation. researchgate.netnews-medical.net

This underscores a broader principle in pharmacology: pharmacological agents, particularly those targeting structurally related protein families like nuclear receptors, may possess off-target effects. nih.govresearchgate.net Therefore, when using such chemical probes, it is essential to employ multiple validation methods, such as genetic knockdown or the use of structurally distinct inhibitors, to confidently attribute a biological effect to a specific molecular target. The case of this compound serves as a vivid demonstration that even well-established and purportedly specific ligands can exhibit complex pharmacological profiles that require careful characterization. nih.gov

Influence on Other Nuclear Receptor Signaling Pathways

While this compound is recognized principally for its antagonist activity at the retinoic acid receptor alpha (RARα), its interaction profile extends to other nuclear receptors, albeit with varying degrees of affinity and functional consequence. The selectivity of this compound is not absolute, and its effects on other nuclear receptor signaling pathways, particularly the peroxisome proliferator-activated receptor-gamma (PPARγ), are of significant scientific note.

Research has established that this compound exhibits a preferential, but not exclusive, antagonism towards RARα over its other isoforms, RARβ and RARγ. medchemexpress.com This selectivity is quantified by differing inhibitory concentrations (IC50), with its potency at RARα being substantially higher than at the other two subtypes. Specifically, the IC50 values have been reported as 60 nM for RARα, compared to 2.4 μM for RARβ and 3.3 μM for RARγ, indicating a roughly 40- to 55-fold greater selectivity for RARα. medchemexpress.com Another report cites an IC50 of 16 nM for RARα. sigmaaldrich.com

A critical aspect of the mechanistic profile of this compound is its well-documented "off-target" effect as an agonist for PPARγ. nih.govnews-medical.net This activity is not a secondary consequence of its RARα antagonism but a direct interaction with the PPARγ receptor. nih.govlonza.com Studies have shown that this compound can activate the PPARγ ligand-binding domain, enhance the differentiation of preadipocytes, and activate PPARγ target genes in mature adipocytes. nih.govlonza.com The compound has been shown to compete with thiazolidinedione (TZD) ligands, a class of known PPARγ agonists, for binding to the receptor. nih.gov The concentration required to elicit this agonistic effect on PPARγ is higher than that needed for RARα antagonism, with a reported EC50 value of 810 nM. sigmaaldrich.com This dual activity as a potent RARα antagonist and a PPARγ partial agonist underscores the potential for pleiotropic effects and highlights the cross-reactivity that can exist among nuclear receptor ligands. nih.govtargetmol.commdpi.com

Regarding other nuclear receptors, such as the vitamin D3 receptor (VDR) and the thyroid hormone receptor (TR), there is limited evidence to suggest significant direct functional modulation by this compound. While some research has noted that ligand-induced conformational changes are a general mechanism for the activation of retinoid and vitamin D3 receptors, this does not indicate direct binding or modulation of VDR by this compound. nih.govnih.gov Similarly, its effect on Retinoid X Receptors (RXRs) appears to be indirect, primarily through its interaction with the RAR partner in RAR/RXR heterodimers. Studies indicate that this compound does not prevent the formation of the RARα/RXRα heterodimer or its subsequent binding to DNA. nih.govnih.gov Its mechanism is centered on inducing a receptor conformation that is incompatible with the transcriptional activation of target genes. nih.gov

The following table summarizes the activity of this compound at different nuclear receptors based on available research data.

| Nuclear Receptor | Activity Type | Potency Value | Reference |

|---|---|---|---|

| Retinoic Acid Receptor-α (RARα) | Antagonist | IC50 = 16 nM - 60 nM | medchemexpress.comsigmaaldrich.com |

| Retinoic Acid Receptor-β (RARβ) | Antagonist | IC50 = 2.4 µM | medchemexpress.com |

| Retinoic Acid Receptor-γ (RARγ) | Antagonist | IC50 = 3.3 µM | medchemexpress.com |

| Peroxisome Proliferator-Activated Receptor-γ (PPARγ) | Agonist / Partial Agonist | EC50 = 810 nM | sigmaaldrich.comtargetmol.com |

Oncological Research and Anti Cancer Mechanisms

Cell Proliferation Inhibition and Apoptosis Induction

Ro 41-5253 has demonstrated properties that inhibit proliferation and induce apoptosis in certain cancer cell lines medchemexpress.comnih.govebi.ac.uk. These effects are not mediated by transcriptional activation from retinoic acid response elements nih.govebi.ac.uk.

Activity in Estrogen Receptor-Positive Breast Carcinoma Cell Lines (e.g., MCF-7, ZR-75.1)

This compound inhibits proliferation and induces apoptosis in estrogen receptor-positive breast carcinoma cells, such as MCF-7 and ZR-75.1 cell lines targetmol.comnih.govebi.ac.uk. The anti-proliferative effect appears more pronounced in ZR-75.1 cells compared to MCF-7 cells nih.govebi.ac.uk. Similarly, ZR-75.1 cells show greater sensitivity to this compound in the induction of apoptosis than MCF-7 cells nih.govebi.ac.uk. In contrast, the estrogen receptor-negative cell line MDA-MB-231 is poorly responsive to this compound treatment in terms of both proliferation inhibition and apoptosis induction nih.govebi.ac.uk.

Concentration-Dependent and Time-Dependent Effects on Cell Growth

Studies have shown that this compound inhibits cell proliferation and induces apoptosis in MCF-7 and ZR-75.1 cells in a dose-dependent and time-dependent manner medchemexpress.comglpbio.com. For instance, treatment with this compound (1 nM-10 μM) for 10 days significantly inhibits the proliferation of these cell lines medchemexpress.comtargetmol.comglpbio.com.

Data on cell growth inhibition in MCF-7 and ZR-75.1 cells at various concentrations:

| Cell Line | Concentration (μM) | Growth Inhibition (%) |

| MCF-7 | 10 | 81 |

| MCF-7 | 1 | 30 |

| MCF-7 | < 0.1 | No significant effect |

| ZR-75.1 | 10 | 74 |

| ZR-75.1 | 1 | 63 |

| ZR-75.1 | 0.1 | 42 |

Apoptosis induction is also observed to be concentration and time-dependent aacrjournals.org. An apoptotic/hypodiploid DNA peak is evident earlier in ZR-75.1 cells (after 2 days) compared to MCF-7 cells (after 4 days) nih.govebi.ac.uk. The highest percentage of apoptotic cells for both cell lines is reached after 6 days of treatment nih.govebi.ac.uk.

Data on apoptosis induction in MCF-7 and ZR-75.1 cells at various concentrations and time points:

| Cell Line | Concentration (μM) | Apoptosis (%) - Day 4 | Apoptosis (%) - Day 6 |

| MCF-7 | 10 | 28.5 | 58 |

| MCF-7 | 1 | 21.6 | 51 |

| MCF-7 | 0.1 | 16 | 36 |

| MCF-7 | 0.01 | 12 | 21 |

| ZR-75.1 | 10 | - | 80 |

| ZR-75.1 | 1 | - | 65 |

| ZR-75.1 | 0.1 | - | 43 |

| ZR-75.1 | 0.01 | - | 29 |

Note: Data for ZR-75.1 cells on Day 4 was not available in the provided snippets.

Molecular Pathways of Apoptosis Induction

The induction of apoptosis by this compound involves several molecular mechanisms.

The apoptosis pathway initiated by this compound is reported to be p53-independent nih.govebi.ac.ukresearchgate.net. This suggests that the compound can induce apoptosis even in cells with non-functional or absent p53 protein, which is a common feature in many cancers.

Downregulation of the anti-apoptotic protein Bcl-2 appears to be correlated with an increase in TGF-β1 protein in the context of this compound-induced apoptosis nih.govebi.ac.ukresearchgate.net. This suggests a potential interplay between these factors in mediating the apoptotic effects.

The anti-proliferative effect of this compound is likely mediated by anti-AP1 activity nih.govebi.ac.ukimrpress.com. AP-1 (Activator Protein 1) is a transcription factor known to be involved in regulating cell proliferation and survival, and its inhibition is a mechanism implicated in the action of several retinoids nih.govebi.ac.ukimrpress.com.

Responsiveness in Estrogen Receptor-Negative Cell Lines

Studies have examined the efficacy of this compound in estrogen receptor-negative (ER-) cell lines. The MDA-MB-231 estrogen-receptor-negative cell line showed poor responsiveness to this compound treatment in terms of both proliferation inhibition and apoptosis induction ebi.ac.uknih.gov. This suggests that while this compound demonstrates activity in some cancer models, its effectiveness may vary depending on the estrogen receptor status of the cells aacrjournals.orgebi.ac.uknih.govscispace.comaacrjournals.org. In contrast, some studies indicate that RARα is crucial for mediating retinoid responses in both ER- SK-BR-3 and ER+ T47D human breast cancer cells aacrjournals.org. An RAR-α antagonist like this compound was able to block the growth-inhibiting effects of RAR-α selective agonists and pan-reactive compounds in these cell lines aacrjournals.org.

Preclinical Anti-Tumor Efficacy

Preclinical studies have evaluated the anti-tumor efficacy of this compound, including investigations in xenograft models.

Studies in Xenograft Models

In six-week-old athymic female Balb/c mice implanted with the MCF-7 cell line (an estrogen receptor-positive breast cancer cell line), this compound administered via oral gavage once weekly for 4 weeks resulted in a reduction in tumor volume at certain doses medchemexpress.comtargetmol.comglpbio.com.

Modulation of Tumor Volume and Growth

In the MCF-7 xenograft model, this compound at doses of 10, 30, and 100 mg/kg demonstrated a reduction in tumor volume medchemexpress.comtargetmol.comglpbio.com. No toxic side effects were reported at these doses in this specific study medchemexpress.comtargetmol.comglpbio.com.

Data on the effect of this compound on MCF-7 xenograft tumor volume:

| Dose (mg/kg) | Administration Frequency | Duration | Effect on Tumor Volume |

| 10 | Once weekly | 4 weeks | Reduction |

| 30 | Once weekly | 4 weeks | Reduction |

| 100 | Once weekly | 4 weeks | Reduction |

| 300 | Once weekly | 4 weeks | Not specified if reduction occurred at this dose, but no toxic side effects mentioned up to 600 mg/kg. medchemexpress.comtargetmol.comglpbio.com |

| 600 | Once weekly | 4 weeks | Not specified if reduction occurred at this dose, but no toxic side effects mentioned up to 600 mg/kg. medchemexpress.comtargetmol.comglpbio.com |

Note: The specific percentage or magnitude of tumor volume reduction at each dose (10, 30, 100 mg/kg) is not detailed in the provided snippets, only that a reduction occurred.

Chemopreventive Potential

This compound has also been explored for its potential as a chemopreventive agent aacrjournals.orgportico.org.

Inhibition of Chemical Carcinogen-Induced Cell Transformation

The ability of this compound to inhibit chemical carcinogen-induced cell transformation has been assessed. In an anti-transformation assay using carcinogen-treated BALB/c-3T3 cells, chronic exposure to this compound resulted in a dose-related reduction of the transformation frequency aacrjournals.org. A significant inhibition of foci occurrence was observed after chronic administration of 1 and 10 μM this compound aacrjournals.org. At 10 μM, this compound almost completely inhibited clonogenicity, indicating effectiveness in inhibiting chemical transformation aacrjournals.org. This compound also suppressed retinoid-induced connexin 43 (Cx43) protein expression in 10T1/2 cells and the induction of a Cx43 luciferase reporter construct in F9 cells, which correlates with the suppression of carcinogen-induced transformation capes.gov.br.

Data on the effect of this compound on chemical carcinogen-induced cell transformation frequency in BALB/c-3T3 cells:

| Concentration (μM) | Effect on Transformation Frequency | Inhibition of Foci Occurrence | Clonogenicity |

| 0.1 | Dose-related reduction | Not specified as significant | Reduced |

| 1 | Dose-related reduction | Significant inhibition | Reduced |

| 10 | Dose-related reduction | Significant inhibition | Almost completely inhibited |

Note: Data extracted from snippet aacrjournals.org.

Reduction of Anchorage-Independent Growth

This compound has been shown to modulate anchorage-independent growth, a key step in the neoplastic process aacrjournals.org. The growth of breast and colon cell lines in soft agar (B569324) was strongly reduced by this compound treatment aacrjournals.org. At a concentration of 0.1 μM, the number of colonies in the semisolid medium was lowered by nearly 50% aacrjournals.org. Suppression of anchorage-independent colony formation has been associated with the induction of TIG3, a gene whose induction by all-trans retinoic acid was blocked by this compound in certain cancer cells nih.govresearchgate.netiiarjournals.org.

Data on the effect of this compound on anchorage-independent growth in breast and colon cell lines:

| Concentration (μM) | Reduction in Colony Number in Soft Agar |

| 0.1 | Nearly 50% |

Note: Data extracted from snippet aacrjournals.org.

of this compound

This compound, a synthetic retinoid and selective antagonist of retinoic acid receptor alpha (RARα), has been investigated for its potential in oncological research, particularly in overcoming limitations of traditional retinoid therapy. medkoo.commedchemexpress.com While retinoids exhibit anti-proliferative and differentiative properties, resistance and toxicity can limit their clinical application. iiarjournals.org Research has explored combining retinoids with other agents, such as histone deacetylase inhibitors (HDACIs), to enhance therapeutic efficacy and circumvent resistance mechanisms. iiarjournals.orgnih.gov

Synergistic Interactions in Cancer Therapy

Strategies to improve the effectiveness of retinoids in cancer therapy include their combination with other agents that can modulate cellular pathways involved in proliferation, differentiation, and apoptosis. Histone deacetylase inhibitors represent one class of compounds that have shown promise in synergistic interactions with retinoids. iiarjournals.orgnih.govustc.edu.cnoncotarget.com

Enhancement of Retinoid Responses with Histone Deacetylase Inhibitors (HDACIs)

Studies have demonstrated that combining this compound with HDACIs can lead to enhanced anti-proliferative effects in certain cancer cell lines, particularly breast cancer. Research using human breast cancer cell lines, including the hormone-dependent MCF-7 (estrogen receptor-positive, ER+) and the hormone-independent MDA-MB-231 (estrogen receptor-negative, ER-), has provided insights into these synergistic interactions. iiarjournals.orgnih.gov

MCF-7 cells are generally sensitive to retinoids like all-trans retinoic acid (ATRA) and, to a lesser extent, this compound as single agents. iiarjournals.org MDA-MB-231 cells, however, tend to be more resistant to retinoid treatment. iiarjournals.orgnih.gov HDACIs such as Trichostatin A (TSA) and sodium phenylbutyrate (PB) have also shown anti-proliferative activity in these cell lines. iiarjournals.orgnih.gov

Crucially, the combination of retinoids and HDACIs has been observed to potentiate growth inhibition. In MCF-7 cells, combinations of this compound with HDACIs demonstrated synergistic effects in repressing cell proliferation. For instance, a combination of this compound (10⁻⁵ M) with PB (1 mM) resulted in 60% growth inhibition after 4 days, compared to 42% for this compound alone at the same concentration. iiarjournals.org The association of this compound (10⁻⁵ M) with TSA (10⁻⁸ M) also produced a higher growth inhibition (from 13% with TSA alone to 27% with the combination) after five days of treatment in MCF-7 cells. iiarjournals.org

Furthermore, these combinations showed the ability to overcome retinoid resistance in MDA-MB-231 cells. While single-agent retinoids had limited effects on these cells, the combination of this compound (10⁻⁵ M) and TSA (10⁻⁸ M) achieved a growth inhibition of 47% within five days. Similarly, ATRA (10⁻⁵ M) combined with PB (1 mM) resulted in 42% inhibition in MDA-MB-231 cells. iiarjournals.org Although these combinations did not reach 50% growth inhibition in the resistant line within this timeframe, they were more efficacious than the drugs administered individually. iiarjournals.org

The anti-proliferative effects observed with these combinations in MCF-7 cells were partially attributed to a cell-cycle block. iiarjournals.orgnih.gov For combinations involving ATRA, a pro-apoptotic mechanism was also noted. iiarjournals.org However, for the combinations of this compound plus HDACIs, the observed cytotoxicity was not fully explained by cell cycle analysis, suggesting that other mechanisms might be involved in the proliferation inhibition exerted by these combinations, requiring further investigation. iiarjournals.org The ability of HDACIs to enhance retinoid response may be linked to their capacity to induce epigenetic changes that can overcome mechanisms of retinoid resistance. iiarjournals.org

The following table summarizes representative data on the growth inhibition observed in MCF-7 cells with single-agent treatments and combinations:

| Treatment | Concentration(s) | Growth Inhibition (%) (after 4-5 days) | Cell Line |

| This compound | 10⁻⁵ M | 42 | MCF-7 |

| Sodium Phenylbutyrate (PB) | 1 mM | 39 (after 4 days) | MCF-7 |

| This compound + PB | 10⁻⁵ M + 1 mM | 60 (after 4 days) | MCF-7 |

| Trichostatin A (TSA) | 10⁻⁸ M | 13 (after 5 days) | MCF-7 |

| This compound + TSA | 10⁻⁵ M + 10⁻⁸ M | 27 (after 5 days) | MCF-7 |

| This compound | 10⁻⁵ M | Minimal/Low Efficacy | MDA-MB-231 |

| This compound + TSA | 10⁻⁵ M + 10⁻⁸ M | 47 (after 5 days) | MDA-MB-231 |

Note: Data is representative and compiled from reported findings. iiarjournals.org

These findings suggest that combining this compound with HDAC inhibitors represents a potential strategy in cancer therapy, particularly for breast cancer, by enhancing retinoid activity and potentially overcoming intrinsic or acquired resistance. iiarjournals.orgnih.gov

Neurological and Neuropsychiatric Research

Effects on Mood and Stress-Related Behaviors

Studies have examined the capacity of Ro 41-5253 to influence behaviors associated with mood disorders and the physiological responses to stress.

Amelioration of Depressive-Like Behaviors in Stress Models

Research utilizing chronic unpredictable mild stress (CUMS) models in rats has demonstrated that this compound can ameliorate depressive-like behaviors nih.gov. Treatment with this compound has been shown to improve performance in behavioral tests commonly used to assess depressive states in rodents. Specifically, administration of this compound increased sucrose (B13894) preference in the Sucrose Preference Test (SPT), raised the numbers of crossing and rearing in the Open Field Test (OFT), and reduced immobility time while prolonging swimming time in the Forced Swimming Test (FST) nih.gov. These findings suggest an antidepressant-like effect of this compound in this stress-induced model of depression. nih.gov

| Behavioral Test | Effect of this compound Treatment (vs. CUMS Control) |

| Sucrose Preference Test (SPT) | Increased sucrose preference |

| Open Field Test (OFT) | Raised numbers of crossing and rearing |

| Forced Swimming Test (FST) | Reduced immobility time, prolonged swimming time |

Modulation of Hypothalamic-Pituitary-Adrenal (HPA) Axis Hyperactivity

Hyperactivity of the hypothalamic-pituitary-adrenal (HPA) axis is a common feature observed in stress-related disorders, including depression oup.comoup.com. Studies indicate that this compound treatment can attenuate HPA axis hyperactivity in CUMS rats nih.gov. This modulatory effect is evidenced by a reduction in serum corticosterone (B1669441) levels, a decrease in the adrenal gland index, and a reduction in corticotrophin-releasing hormone (CRH) protein levels in the hypothalamus nih.gov. Furthermore, this compound treatment was associated with a recovery of hypothalamic glucocorticoid receptor (GR) protein levels nih.gov. These results suggest that the amelioration of depressive-like behaviors by this compound may be linked to its ability to regulate the overactive HPA axis. Chronic administration of all-trans retinoic acid has been shown to induce HPA axis hyperactivity and behavioral changes in rats, and this compound, as an RARα antagonist, appears to counteract some of these effects associated with retinoid signaling focusbiomolecules.comoup.comoup.complos.orgbiologists.comnih.govaacrjournals.orgnih.govaltex.org.

Impact on Neuronal Function and Structure

Beyond its effects on mood and the stress axis, this compound has been investigated for its influence on neuronal function and structural integrity, particularly in the hippocampus.

Improvement of Hippocampal Neuronal Deficits

Research indicates that this compound treatment can improve hippocampal neuronal deficits observed in stress models nih.gov. The hippocampus is a brain region crucial for learning, memory, and emotional regulation, and it is particularly vulnerable to the effects of chronic stress. The observed improvements in neuronal deficits suggest a neurorestorative or neuroprotective potential of this compound in the context of stress-induced neuronal damage. nih.gov

Regulation of Neurotrophic Factors (e.g., BDNF) and Synapse-Related Proteins (e.g., PSD95, SYP, MAP2)

This compound treatment has been shown to increase the protein levels of several key neurotrophic factors and synapse-related proteins in the hippocampus nih.gov. Specifically, levels of brain-derived neurotrophic factor (BDNF), postsynaptic density protein 95 (PSD95), synaptophysin (SYP), and microtubule-associated protein 2 (MAP2) were found to be increased following this compound administration in CUMS rats nih.gov. BDNF is a crucial neurotrophin involved in neuronal survival, growth, differentiation, and synaptic plasticity nih.gov. PSD95 and SYP are important components of synapses, involved in synaptic structure and function guidetopharmacology.orgcenmed.com. MAP2 is a cytoskeletal protein primarily found in neurons, particularly in dendrites, and plays a role in maintaining neuronal morphology and function wikipedia.orgbadd-cao.netcdutcm.edu.cn. The upregulation of these proteins suggests that this compound may promote synaptic plasticity and improve neuronal connectivity, contributing to its observed behavioral effects. nih.gov

Inhibition of Retinoic Acid-Induced TrkB Gene Transcriptional Regulation

Studies have investigated the interaction between retinoic acid signaling and the expression of the gene encoding tropomyosin receptor kinase B (TrkB), the primary receptor for BDNF nih.govnih.gov. Research indicates that retinoic acid can induce the transcriptional upregulation of the TrkB gene oup.comoup.com. This effect appears to be mediated, at least in part, through RARα, as the administration of this compound, a selective RARα antagonist, blocks this retinoic acid-induced increase in TrkB mRNA expression in a dose-dependent manner oup.comoup.com. Chromatin immunoprecipitation studies further support this, demonstrating that RARα can bind directly to the promoter region of the TrkB gene oup.comoup.com. This suggests that this compound can interfere with the ability of retinoic acid to promote TrkB expression at the transcriptional level by antagonizing RARα. oup.comoup.com

Neuroprotective Studies

Investigations into the neuroprotective potential of compounds often involve examining their effects on neuronal survival under challenging conditions. This compound has been utilized in studies to understand the involvement of retinoic acid signaling, mediated through RARs, in protecting neurons from injury.

Influence on Retinal Ganglion Cell (RGC) Survival after Optic Nerve Injury

Research using a frog model of optic nerve injury has explored the impact of modulating retinoic acid signaling on the survival of retinal ganglion cells (RGCs). Following optic nerve axotomy, a significant proportion of RGCs typically undergo cell death. Retinoic acid (RA) and specific retinoic acid receptor (RAR) agonists have been shown to promote RGC survival in this model. nih.govplos.orgnih.govnief-upr.com

In contrast, inhibition of RA signaling using antagonists has demonstrated a detrimental effect on RGC survival. The pan-RAR antagonist this compound was found to significantly reduce the survival rate of axotomized RGCs. nih.govplos.orgnih.govnief-upr.com Compared to vehicle-treated eyes after axotomy, which showed an approximately 40% decrease in RGC numbers, treatment with the pan-RAR antagonist this compound further reduced survival. nih.govplos.orgnief-upr.com Specifically, at 6 weeks after axotomy, treatment with this compound resulted in RGC survival rates considerably lower than those observed with vehicle treatment alone. nih.govplos.orgnief-upr.com This suggests that endogenous retinoic acid signaling, acting through RARs, plays a crucial role in promoting RGC survival after optic nerve injury, and blocking these receptors with compounds like this compound counteracts this protective mechanism. nih.govplos.orgnih.govnief-upr.com

The reduction in RGC survival caused by RAR antagonists, including this compound, was associated with the prevention of the activation of key signaling pathways such as MAPK, STAT3, and AKT, which are typically activated following axotomy and stimulated by the addition of all-trans retinoic acid (ATRA). nih.govplos.orgnih.govnief-upr.com

The following table summarizes representative findings on RGC survival after optic nerve injury under different treatment conditions:

| Treatment Group | Percentage RGC Survival (relative to uncut normal retina) |

| Uncut Normal Retina | ~100% |

| Axotomy + Vehicle | ~60% |

| Axotomy + RALDH Inhibitor (Disulfiram) | Further reduced compared to Vehicle nih.govplos.orgnief-upr.com |

| Axotomy + Pan-RAR Antagonist (this compound) | Significantly reduced compared to Vehicle and RALDH Inhibitor nih.govplos.orgnief-upr.com |

| Axotomy + ATRA | ~92% (substantial recovery) plos.org |

Prevention of Retinoic Acid-Mediated Neuroprotective Effects

The neuroprotective effects of retinoic acid in the context of optic nerve injury appear to be mediated through the activation of RARs. nih.govplos.orgnih.govnief-upr.com Exogenous application of all-trans retinoic acid (ATRA) and agonists selective for different RAR subtypes (RARα, RARβ, and RARγ) have been shown to enhance RGC survival after axotomy, returning cell numbers close to normal levels. nih.govplos.orgnih.govnief-upr.com

Conversely, treatment with RAR antagonists, such as the pan-RAR antagonist this compound, significantly reduced the survival of axotomized RGCs. nih.govplos.orgnih.govnief-upr.com This demonstrates that this compound effectively prevents the neuroprotective effects mediated by both endogenous retinoic acid signaling and the application of exogenous retinoids. By blocking RARs, this compound interferes with the downstream signaling pathways necessary for neuronal survival in response to injury and retinoid stimulation. nih.govplos.orgnih.govnief-upr.com

Cholinergic System Modulation

Retinoid signaling has been implicated in modulating various aspects of neuronal function, including the cholinergic system. Studies have investigated the role of RARs, and the effect of their antagonism by compounds like this compound, on cholinergic markers.

Prevention of All-Trans-Retinoic Acid Induced Acetylcholine (B1216132) Level Increases

Research using a murine septal cell line (SN56), which exhibits cholinergic properties, has explored the influence of retinoids on acetylcholine levels. nih.govnih.govresearchgate.net Treatment of these cells with all-trans-retinoic acid (ATRA) resulted in a notable increase in intracellular acetylcholine levels. nih.govnih.gov This effect was concentration-dependent and was accompanied by increased expression of mRNA for choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for acetylcholine synthesis, and the vesicular acetylcholine transporter (VAChT), which packages acetylcholine into synaptic vesicles. nih.govnih.gov

The following table summarizes the effect of ATRA and this compound on intracellular acetylcholine levels in SN56 cells:

| Treatment Group | Intracellular Acetylcholine Level (relative to control) |

| Control | 1.0-fold |

| ATRA (1 µM) | Up to 2.5-fold increase nih.govnih.gov |

| ATRA (1 µM) + this compound | Abolished increase (similar to control) nih.govnih.govresearchgate.net |

| RARα Agonist (Ro 40-6055) | Similar increase to ATRA nih.govnih.govresearchgate.net |

| RARα Agonist + this compound | Blocked increase (similar to control) nih.govnih.govresearchgate.net |

Cellular Differentiation and Morphogenesis Studies

Modulation of Adipocyte Differentiation

Ro 41-5253 has been shown to influence the differentiation of adipocytes, the cells that primarily compose adipose tissue. This effect is particularly interesting given its dual activity as both an RARα antagonist and a PPARγ agonist.

Induction of Mouse and Human Preadipocyte Differentiation

Studies have demonstrated that this compound enhances the differentiation of both mouse and human preadipocytes into mature adipocytes. psu.edunih.govresearchgate.netnih.gov This induction of adipogenesis has been observed in established cell lines such as mouse 3T3-L1 preadipocytes and a human preadipocyte cell line (SGBS cells). psu.eduresearchgate.net The presence of this compound in differentiation media, even in the absence of certain hormonal inducers like IBMX, could rescue or enhance the differentiation process, as indicated by increased Oil Red O staining (a measure of lipid accumulation) and expression of adipogenic markers like PPARγ2 mRNA and PPARγ protein. psu.eduresearchgate.net While effective, studies have noted that the efficacy of this compound in promoting adipocyte differentiation may be less pronounced compared to potent PPARγ agonists like pioglitazone. psu.eduresearchgate.net

Role of PPARγ Agonism in Adipogenesis

The ability of this compound to induce adipocyte differentiation is attributed, at least in part, to its activity as a PPARγ agonist. psu.edunih.govresearchgate.netnih.gov PPARγ is a master regulator of adipogenesis, and its activation is crucial for the differentiation of preadipocytes. psu.edunih.govnih.gov Research indicates that this compound can bind to and activate the ligand-binding domain of PPARγ. psu.edunih.gov This activation leads to the increased expression of PPARγ target genes, such as aP2 (adipose protein 2), which are essential for the development and function of adipocytes. psu.edunih.govresearchgate.net The PPARγ agonistic activity of this compound appears to be independent of its RARα antagonistic effects, as its ability to activate PPARγ and promote adipogenesis was not prevented by a potent RARα agonist or by depleting cells of RARα. psu.edunih.gov This highlights an "off-target" effect of this compound, where its influence on adipogenesis is mediated through PPARγ activation rather than RARα inhibition. psu.edunih.gov

Effects on Myeloid Cell Differentiation

This compound has also been investigated for its effects on the differentiation of myeloid cells, particularly in the context of leukemia cell lines.

Inhibition of Retinoid-Induced Differentiation in Promyelocytic Leukemia Cells (e.g., HL-60)

Retinoic acid (RA) is a known inducer of differentiation in certain myeloid leukemia cell lines, such as the human promyelocytic leukemia cell line HL-60, promoting differentiation along the granulocytic lineage. pnas.orgfishersci.comvwr.comresearchgate.netashpublications.org HL-60 cells primarily express RARα. pnas.orgresearchgate.net this compound, as a selective RARα antagonist, has been shown to counteract the differentiation-inducing effects of retinoids in HL-60 cells. pnas.orgfishersci.comvwr.comresearchgate.net Studies have demonstrated that this compound can suppress the retinoid-induced expression of differentiation markers, such as CD38 mRNA and protein, in HL-60 cells. ashpublications.orgashpublications.orgnih.gov The inhibitory effect of this compound on retinoid-induced differentiation in HL-60 cells is consistent with its role as an antagonist of RARα, the primary retinoic acid receptor expressed in these cells and involved in their differentiation response to retinoids. pnas.orgresearchgate.netashpublications.orgashpublications.orgnih.gov

Impact on Cooperative Effects with Vitamin D and 9-cis Retinoic Acid

Differentiation of myeloid leukemia cells can also be induced by combinations of signaling molecules, such as vitamin D (VD) and retinoids like 9-cis retinoic acid (9-cis RA). researchgate.netnih.gov These cooperative effects are mediated through interactions between their respective nuclear receptors, the Vitamin D receptor (VDR), RARs, and Retinoid X Receptors (RXRs). researchgate.netnih.gov Studies using U937 myelomonocytic leukemia cells have explored the impact of this compound on the cooperative differentiation induced by VD and retinoids. While this compound, as an RARα antagonist, could abrogate the synergy between VD and all-trans RA or RAR-specific agonists, its effect on the cooperation between VD and 9-cis RA was less complete. researchgate.netnih.gov This suggests that while RARα signaling is involved in the cooperative differentiation induced by VD and certain retinoids, the synergy with 9-cis RA, which is an agonist for both RARs and RXRs, also involves an RXR-dependent pathway that is not fully blocked by the RARα antagonist this compound. researchgate.netnih.gov

Role in Mammary Epithelial Morphogenesis

Retinoids play a role in the morphogenesis of mammary epithelial tissue, particularly in the formation of lumens within epithelial structures. Studies using mammary epithelial cell lines grown in three-dimensional cultures have shown that retinoids, specifically through RARα activation, can induce lumen formation. biologists.comresearchgate.netnih.govdntb.gov.ua The addition of all-trans retinoic acid (RA) or RARα-selective agonists has been shown to promote the formation of lumen-containing colonies (cysts) in these in vitro models. biologists.comresearchgate.netnih.gov Conversely, the co-addition of this compound, as an RARα-selective antagonist, has been found to abrogate the lumen-inducing activity of both RA and donor calf serum (which contains retinoids). biologists.comresearchgate.netnih.govdntb.gov.ua This inhibitory effect of this compound indicates that the biological response of lumen formation in mammary epithelial cells is mediated through an RARα-dependent signaling pathway. biologists.comresearchgate.netnih.govdntb.gov.ua Furthermore, studies suggest that this morphogenetic process may involve the activity of matrix metalloproteinases (MMPs), as RA treatment increases MMP-9 levels, and MMP inhibitors can abrogate lumen formation. biologists.comnih.gov The ability of this compound to block retinoid-induced lumen formation underscores the importance of RARα signaling in this aspect of mammary epithelial morphogenesis. biologists.comresearchgate.netnih.govdntb.gov.ua

Data Tables:

| Study | Cell Line Used | Observed Effect of this compound | Proposed Mechanism |

| Adipocyte Differentiation (Mouse) | 3T3-L1 Preadipocytes | Enhanced differentiation, increased Oil Red O staining, PPARγ2 mRNA expression. psu.eduresearchgate.net | PPARγ agonism. psu.edunih.govresearchgate.net |

| Adipocyte Differentiation (Human) | SGBS Preadipocytes | Enhanced differentiation, increased PPARγ protein expression. psu.eduresearchgate.net | PPARγ agonism. psu.edunih.govresearchgate.net |

| Myeloid Differentiation (HL-60) | HL-60 Promyelocytic Leukemia | Inhibited retinoid-induced differentiation, suppressed CD38 expression. pnas.orgresearchgate.netashpublications.orgashpublications.orgnih.gov | RARα antagonism. pnas.orgresearchgate.netashpublications.orgashpublications.orgnih.gov |

| Myeloid Differentiation (U937) | U937 Myelomonocytic Leukemia | Abrogated synergy of VD + ATRA/RAR agonists; reduced synergy of VD + 9-cis RA. researchgate.netnih.gov | RARα antagonism (partial for VD + 9-cis RA). researchgate.netnih.gov |

| Mammary Epithelial Morphogenesis | J3B1A Mammary Epithelial Cells | Abrogated retinoid-induced lumen formation. biologists.comresearchgate.netnih.govdntb.gov.ua | RARα antagonism. biologists.comresearchgate.netnih.govdntb.gov.ua |

Abrogation of Lumen Formation in Mammary Epithelial Cell Cultures

Lumen formation is a critical morphogenetic event in the development of glandular organs, such as the mammary gland nih.govbiologists.com. Studies using in vitro models of mammary epithelial cell culture have demonstrated the involvement of retinoids in inducing lumen morphogenesis nih.govbiologists.com.

In serum-free collagen gel cultures, cloned mammary epithelial cells typically form solid colonies lacking a central lumen nih.govbiologists.com. The addition of donor calf serum (DCS) or all-trans-retinoic acid (RA) can induce the formation of lumen-containing cysts nih.govbiologists.com. Research employing receptor-specific synthetic retinoids has indicated that this lumen-inducing activity is mediated through RARs nih.govbiologists.com. Specifically, the RARα-selective agonist Am-580 was shown to promote lumen formation at picomolar concentrations nih.govbiologists.com.

Crucially, the co-addition of this compound, as a selective RARα antagonist, was found to abrogate the lumen-inducing activity of both RA and DCS in a dose-dependent manner nih.govbiologists.comresearchgate.net. This finding provides strong evidence that RARα-dependent signaling is essential for the induction of lumen formation in this mammary epithelial cell culture model nih.govbiologists.comresearchgate.net.

The following table summarizes representative data on the effect of this compound on lumen formation induced by RA:

| Treatment | Concentration of this compound | Lumen Formation (% Cysts) |

| RA (1 nM) alone | 0 nM | ~50% |

| RA (1 nM) + this compound | 100 nM | Significantly reduced |

| RA (1 nM) + this compound | 1 µM | Further reduced |

| This compound alone | 100 nM - 1 µM | No induction |

Note: Data is illustrative based on research findings indicating dose-dependent abrogation biologists.com. Specific percentage values vary between experiments and are dependent on precise cell culture conditions and time points.

Identification of RARα-Dependent Signaling in Morphogenetic Processes

Beyond lumen formation, this compound has been instrumental in identifying the involvement of RARα-dependent signaling in other morphogenetic processes.

Studies investigating the effects of retinoids on the spatial distribution of homeoprotein Hoxb-7 in vertebrate embryos have utilized this compound. Treatment of Xenopus laevis and chicken embryos with either RA or this compound during early development induced malformations of the neural tube and complementary changes in the expression domain of Hoxb-7 nih.gov. Treatment with this compound before or during gastrulation in X. laevis embryos caused a progressive reduction of the Hoxb-7 domain and dose-dependent malformations across all three germ layers nih.gov. Similar changes in the Hoxb-7 expression domain were observed in chicken embryos treated with this compound from the beginning of gastrulation, including a dose-dependent loss of the Hoxb-7 protein in the neural tube or ectopic expression in the forebrain region nih.gov. These results suggest that endogenous retinoids regulate the spatial expression of homeobox-containing genes in vertebrates, and this compound's effect highlights the specific involvement of RARα-mediated pathways in this regulation nih.gov.

Furthermore, research on endothelial cells has shown that retinoids can stimulate angiogenesis, a key morphogenetic process involving the formation of new blood vessels ahajournals.org. The RARα-selective ligand Am580 stimulated the production of fibroblast growth factor-2 (FGF-2), a crucial factor in angiogenesis ahajournals.org. The addition of the RARα antagonist this compound inhibited this effect, indicating that RARα activation is involved in retinoid-induced FGF-2 production in endothelial cells ahajournals.org. Experiments with transfected cells also supported the role of RARα; forced expression of RARα enhanced FGF-2 production and stimulated endothelial cell differentiation on Matrigel, effects that could be blocked by a dominant-negative RARα ahajournals.org.

The data below illustrates the effect of this compound on FGF-2 production in endothelial cells:

| Treatment | FGF-2 Production |

| Control (Vehicle) | Basal |

| ATRA | Increased |

| 9CRA | Increased |

| Am580 (RARα agonist) | Increased |

| ATRA + this compound | Reduced/Abolished ahajournals.org |

| 9CRA + this compound | Reduced/Abolished ahajournals.org |

| Am580 + this compound | Reduced/Abolished ahajournals.org |

| RXRβ/RARα heterodimer expression alone | Upregulated |

| RXRβ/RARα heterodimer expression + 9CRA | Further increased |

| RXRβ/RARα heterodimer expression + this compound | Reduced |

Note: Data is based on research findings indicating the inhibitory effect of this compound on retinoid-induced FGF-2 production ahajournals.org.

These studies collectively demonstrate the utility of this compound as a pharmacological tool to investigate and confirm the specific involvement of RARα-dependent signaling pathways in diverse morphogenetic events.

Other Investigational Biological Activities

Antiviral Effects

Abrogation of Enterovirus 71 Inhibitory Effects of All-Trans-Retinoic Acid

Studies have explored the potential antiviral effects of retinoids, including all-trans-retinoic acid (ATRA), against Enterovirus 71 (EV71), a significant pathogen responsible for hand, foot, and mouth disease. ATRA has been shown to reduce the percentage of EV71-infected cells and protect against EV71-induced apoptosis in human monocytic U937 cells in vitro. nih.govcambridge.orgresearchgate.net This antiviral effect of ATRA is associated with an increase in the production of interferon-alpha (IFN-α), a crucial antiviral cytokine, and the upregulation of retinoid-induced gene I (RIG-I) and its downstream signaling pathway. nih.govcambridge.orgcambridge.org

Ro 41-5253 has been utilized in these studies to investigate the role of RARα in ATRA's antiviral activity. Research indicates that this compound abrogates the inhibitory effects of ATRA on EV71 infection. nih.govcambridge.orgcambridge.org This suggests that the antiviral actions of ATRA against EV71, including the induction of IFN-α and activation of the RIG-I pathway, are mediated, at least in part, through RARα activity. nih.govcambridge.orgcambridge.org

Photo-Protective and Anti-Inflammatory Properties

Studies investigating age-related macular degeneration (AMD) have examined the effects of various compounds, including RAR inhibitors, on retinal pigment epithelial (RPE) cells challenged with N-retinylidene-N-retinylethanolamine (A2E), a bisretinoid associated with AMD physiopathology. A2E is known to induce cell death, angiogenesis, and inflammation in RPE cells. nih.govmdpi.com

Effects in Retinal Pigment Epithelial Cells (RPE)

Previous research using this compound, initially considered a specific RARα antagonist, suggested a role for RAR modulation in the toxicity of A2E in the presence of blue light for RPE cells. researchgate.net RAR inhibitors, including this compound, have been reported to display photo-protective and anti-inflammatory effects in A2E-stimulated RPE cells in vitro. nih.gov For instance, a selective RARα antagonist, BMS 195614, demonstrated photoprotective properties against toxic blue light exposure with A2E and reduced A2E-induced AP-1 transactivation and mRNA expression of inflammatory markers like IL-6 and VEGF in RPE cells, suggesting a significant role for RARs in these processes. nih.govsciprofiles.com

Regulation of Connexin 43 Expression

Connexin 43 (Cx43) is a key protein component of gap junctions, which are involved in cell-cell communication. Upregulation of Cx43 expression has been correlated with reduced indices of neoplasia. nih.govnih.gov Retinoids and carotenoids are known to upregulate Cx43 expression in normal and preneoplastic cells. nih.govnih.gov

This compound has been used to investigate the mechanism by which retinoids regulate Cx43 expression. Studies have shown that this compound, as a RAR antagonist, is capable of suppressing retinoid-induced Cx43 protein expression in 10T1/2 cells. nih.govmedkoo.comfishersci.com This suggests that the upregulation of Cx43 expression by retinoids is mediated through RARs. nih.gov However, this compound did not suppress Cx43 expression induced by non-provitamin A carotenoids like astaxanthin (B1665798) or lycopene, indicating that retinoids and these carotenoids utilize separate mechanisms for gene activation. nih.govnih.gov

Modulation of Retinoic Acid Signaling Biomarkers in Reproductive Tissues

In an in vitro organ culture study using canine testis, treatment with ATRA increased the mRNA abundance of retinoic acid signaling molecules and their downstream effectors, including CYP26b1, CRABPII, and STRA8, while decreasing the mRNA abundance of ALDH1. ebi.ac.uk Conversely, treatment with this compound, an RARα antagonist, effectively decreased the expression of RARα and molecules involved in RA metabolism and its downstream effectors in canine testis. ebi.ac.uk These findings suggest that pharmacological intervention via the retinoic acid pathway, potentially using compounds like this compound, could influence testicular function by modulating the expression of key signaling biomarkers. ebi.ac.uk The response of spermatogonia to RA is thought to involve RAR binding to RXR to form heterodimers, which then activate downstream target genes. nih.gov RARα is considered indispensable for normal spermatogenesis. nih.gov

Methodological Considerations and Future Research Directions

Utility as a Pharmacological Probe for RARα Pathways

Ro 41-5253 has served as a valuable pharmacological probe for dissecting RARα-dependent signaling pathways. Its initial characterization as a selective RARα antagonist made it a useful tool for counteracting the effects of retinoic acid (RA) and other retinoid agonists that act through RARα. nih.govtandfonline.comsigmaaldrich.compnas.org Studies have employed this compound to demonstrate the involvement of RARα in processes such as cell differentiation, proliferation, and apoptosis. nih.govaacrjournals.orgaacrjournals.org For instance, it has been used to show that RARα activation is sufficient for inducing retinoid responses in certain breast cancer cell lines and that this compound can revert the growth inhibition and gene up-regulation caused by RARα agonists. aacrjournals.org Additionally, it has been used to investigate the role of RARα in lumen formation in mammary epithelial cells, where it abrogated the lumen-inducing activity of RA, indicating an RARα-dependent pathway. nih.gov In the context of neurological studies, this compound has been used to explore the involvement of RARα in stress-induced depressive-like behaviors in rats, suggesting its potential in downregulating hyperactivity of the hypothalamic-pituitary-adrenal (HPA) axis and improving hippocampal neuronal deficits. nih.gov

Challenges in Dissecting Receptor-Specific Effects Due to Pleiotropy

Despite its initial designation as a selective RARα antagonist, subsequent research has revealed that this compound exhibits pleiotropic effects, acting on other nuclear receptors beyond RARα. researchgate.netpsu.edu A significant finding is that this compound is also an agonist of peroxisome proliferator-activated receptor gamma (PPARγ). researchgate.netpsu.edumdpi.com This dual activity complicates the interpretation of results obtained using this compound as a purportedly specific RARα probe, as observed biological effects may be mediated by either RARα antagonism, PPARγ agonism, or a combination of both. researchgate.netpsu.edu For example, studies initially attributing the effects of this compound on adipogenesis solely to RARα antagonism required re-evaluation upon the discovery of its PPARγ agonist activity. researchgate.netpsu.edu This highlights a major challenge in using this compound to dissect receptor-specific effects, necessitating careful consideration and orthogonal approaches to confirm the involvement of RARα.

Importance of Comprehensive Nuclear Receptor Profiling for Ligand Characterization

The off-target activity of this compound underscores the critical importance of comprehensive nuclear receptor profiling when characterizing the activity of pharmacological ligands. Relying solely on initial selectivity data can lead to misinterpretations of biological mechanisms. researchgate.netpsu.edu High-throughput screening services and detailed functional assays, such as those utilizing reporter gene technology, are essential for evaluating the activity of compounds across a broad panel of nuclear receptors. thermofisher.com Such profiling can reveal unexpected interactions, like the PPARγ agonism of this compound, providing a more complete understanding of a compound's pharmacological profile and potential for pleiotropic effects. researchgate.netpsu.edu This comprehensive approach is crucial for accurately attributing observed biological outcomes to specific receptor modulation.

Potential for Development of More Selective Retinoids

The limitations in the selectivity of compounds like this compound highlight the ongoing need for the development of more selective retinoids targeting specific RAR subtypes or exhibiting pure antagonist or agonist activity without off-target effects. The discovery of the pleiotropic nature of this compound emphasizes that even seemingly selective ligands can interact with multiple nuclear receptors. researchgate.netpsu.edu Future research should focus on the rational design of novel retinoids with improved specificity profiles. This involves a deeper understanding of the structural differences between nuclear receptor ligand-binding domains and the development of computational and experimental screening strategies to identify compounds with high affinity and selectivity for the desired target receptor while minimizing interactions with others. pnas.org The availability of crystal structures of receptor-ligand complexes can aid in the rational design process. pnas.org

Unexplored Therapeutic Avenues and Preclinical Model Refinements

Despite the challenges posed by its pleiotropy, the biological effects observed with this compound suggest potential therapeutic avenues that warrant further exploration, provided the specific receptor contributions can be clarified. Its demonstrated effects on cell proliferation, apoptosis, and differentiation in cancer models, particularly breast cancer, suggest potential in oncology. medchemexpress.comnih.govaacrjournals.org The observed effects on the HPA axis and neuronal deficits in depression models also suggest potential in neurological or psychiatric disorders. nih.gov

However, future research utilizing this compound or aiming to translate its observed effects into therapeutic strategies must involve refinements in preclinical models. This includes employing models that allow for the distinction between RARα-mediated effects and those mediated by PPARγ or other potential off-targets. Using genetically modified models (e.g., receptor knockout or knock-in mice) or employing highly selective pharmacological tools alongside this compound can help deconvolute the contributions of different receptors to the observed phenotypes. Furthermore, comprehensive molecular analyses, including gene expression profiling and protein analysis, should be conducted to assess the activation status of multiple nuclear receptor pathways in response to this compound treatment.

Q & A

Q. What is the molecular mechanism of Ro 41-5253 as a selective RARα antagonist?

this compound binds to the ligand-binding domain (LBD) of RARα without inducing transcriptional activation or disrupting RAR/RXR heterodimerization and DNA binding . Protease mapping studies reveal that this compound induces distinct conformational changes in RARα compared to agonists like all-trans retinoic acid (t-RA) or 9-cis RA, as shown by differential trypsin digestion patterns . This antagonism is critical for studying RARα-specific signaling pathways.

Q. What experimental models are commonly used to study this compound's anti-tumor activity?

this compound has been validated in estrogen receptor-positive breast cancer cell lines (e.g., MCF-7 and ZR-75.1) to inhibit proliferation and induce apoptosis at concentrations of 1–20 µM . In mantle cell lymphoma (MCL) models, it blocks ATRA nanodisk (ATRA-ND)-induced ROS generation and apoptosis, requiring co-treatment with 2 µM this compound to antagonize RARα-mediated effects .

Q. How does this compound distinguish RARα from other retinoic acid receptor isoforms?

Binding assays using C-terminally truncated RARα mutants demonstrate that this compound requires residues 227–413 of the LBD for efficient binding, with a 15-fold higher IC50 for the D413 mutant compared to wild-type RARα. This contrasts with t-RA and 9-cis RA, which rely on distinct structural regions .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's reported binding affinities across mutant RARα constructs?

Mutational analysis shows that this compound's binding efficiency decreases significantly in N-terminal (D227) and C-terminal (D413) truncations, with IC50 values increasing from 16 nM (wild-type) to 240 nM (D227) and 240 nM (D413) . These discrepancies highlight the need for standardized receptor purification and binding assay protocols (e.g., Scatchard analysis under reduced light to prevent retinoid degradation) .

Q. What methodological considerations are critical when using this compound to study RARβ-mediated pathways?

In macrophages, this compound (10 µM) fails to inhibit RA-induced Arg1 expression, unlike pan-RAR antagonist AGN or RARβ-selective antagonist LE135. This specificity requires validation via isoform-specific siRNA or CRISPR knockout to confirm RARα-independent effects .

Q. How does this compound's dual activity as a PPAR-γ partial agonist complicate mechanistic studies?

While this compound is primarily an RARα antagonist, its PPAR-γ partial agonism may confound results in metabolic or inflammatory models. Researchers should include PPAR-γ-specific inhibitors (e.g., GW9662) in control experiments to isolate RARα effects .

Experimental Design & Data Analysis

Q. What concentrations of this compound are optimal for in vitro antagonism without off-target effects?

Q. How should researchers address variability in this compound's efficacy across cell types?

Variability may arise from differences in RARα expression or retinoid metabolism. Pre-screen cell lines for RARα/β/γ expression (via qPCR or Western blot) and quantify intracellular RA levels (LC-MS/MS) to normalize dosing .

Data Contradictions & Validation

Q. Why does this compound inhibit RA-induced Cyp26a1 in hepatic cells but not Arg1 in macrophages?

Tissue-specific RAR isoform expression dictates responses. In HL1C hepatoma cells, RA signaling is RARα-dominant, whereas macrophages rely on RARβ for Arg1 activation. Use isoform-selective agonists/antagonists to dissect pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.